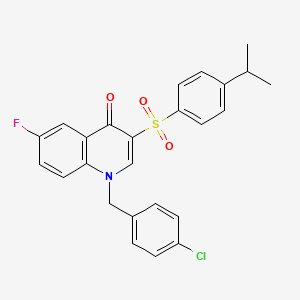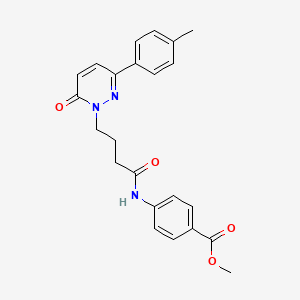
methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate, is a complex organic molecule that appears to be related to a family of compounds with a pyridazine core. Pyridazine derivatives are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The compound is not directly mentioned in the provided papers, but the papers do discuss various related pyridazine derivatives and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of pyridazine derivatives can involve various methods, including thermolysis, photolysis, and condensation reactions. For instance, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives typically leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives . In another study, the synthesis of optically active pyridazinone derivatives was achieved through enantioselective methods, starting from compounds like (R)-D-alanine . These methods highlight the versatility and complexity of synthesizing pyridazine-related compounds, which could be relevant to the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of certain pyridazine derivatives has been determined, revealing details about their molecular geometry and intermolecular interactions . Density functional theory (DFT) calculations are also employed to predict and analyze the molecular structure and properties of these compounds .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including cyclization, condensation, and substitution reactions. These reactions can lead to the formation of a wide range of heterocyclic compounds with potential biological activities . The reactivity of these compounds is influenced by their functional groups and the presence of substituents on the pyridazine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of bulky conjugated chains in pyridazine-based coordination polymers can lead to materials with photocatalytic and electrocatalytic performances . Additionally, the study of global chemical reactivity descriptors, natural population analysis (NPA), and non-linear optical (NLO) properties provides insights into the behavior of these compounds under different conditions .
Applications De Recherche Scientifique
Efficient Synthesis and Biological Activity
A study highlights the synthesis and reactions of novel indolylpyridazinone derivatives with expected biological activity. This research demonstrates the versatility of pyridazinone derivatives in synthesizing compounds with potential antibacterial properties, suggesting that similar compounds like "methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate" might also possess biological activities worth exploring (Abubshait, 2007).
Heterocyclic System Synthesis
Another research avenue involves the use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing heterocyclic systems like pyridazinones, indicating the potential of similar compounds to act as intermediates in synthesizing a wide range of heterocyclic structures with possible pharmacological activities (Toplak et al., 1999).
Protoporphyrinogen IX Oxidase Inhibitor
A potent thieno[2,3-d]pyrimidine-2,4-dione-based protoporphyrinogen IX oxidase (PPO) inhibitor was discovered, showcasing the role of pyridazinone derivatives in developing new herbicides. This suggests that compounds like "methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate" could be explored for their potential as PPO inhibitors or other agriculturally relevant activities (Wang et al., 2021).
Antiviral Activity
The conversion of some 2(3H)-furanones bearing a pyrazolyl group into other heterocyclic systems with a study of their antiviral activity demonstrates the potential of structurally related compounds to serve as leads in antiviral drug development. Given the structural similarities, exploring "methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate" for antiviral properties could be valuable (Hashem et al., 2007).
Aromatic Acid Degradation
Research on the degradation of aromatic acids by Pseudomonas putida outlines pathways for breaking down complex organic compounds, hinting at the environmental and biotechnological applications of related compounds in bioremediation and the degradation of pollutants (Williams & Murray, 1974).
Propriétés
IUPAC Name |
methyl 4-[4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16-5-7-17(8-6-16)20-13-14-22(28)26(25-20)15-3-4-21(27)24-19-11-9-18(10-12-19)23(29)30-2/h5-14H,3-4,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIGQUVIADMCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

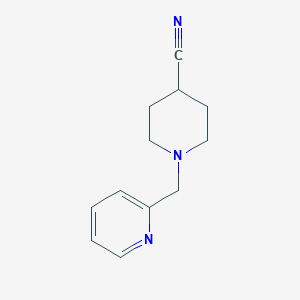

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)
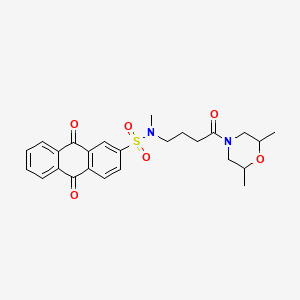
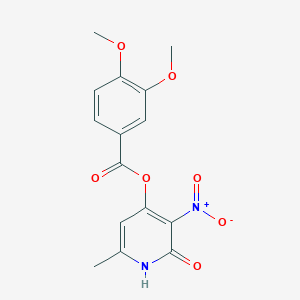
![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)
![N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2538409.png)


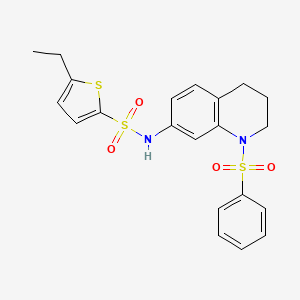
![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)
